molecular formula C15H16N2O2 B422518 N-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide CAS No. 426217-11-0

N-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide

Cat. No.: B422518
CAS No.: 426217-11-0
M. Wt: 256.3g/mol
InChI Key: JVRKQCGWJOLYKE-UHFFFAOYSA-N
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Description

N-[4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide is a pyrrole-derived chemical building block designed for research and development applications. The molecule integrates a versatile formyl group and an acetamide moiety on a phenyl-pyrrole scaffold, making it a valuable intermediate in medicinal chemistry . The pyrrole ring is a privileged structure in drug discovery, known for its presence in numerous bioactive molecules and marketed pharmaceuticals across a wide spectrum of therapeutic areas, including as antipsychotic agents, anticancer drugs, and antimicrobials . This specific compound can serve as a key precursor in the synthesis of more complex molecules. Its reactive aldehyde functional group is particularly useful for forming carbon-carbon bonds or acting as an electrophile in condensation reactions, such as in the construction of compounds for targeted therapy research . As a high-value research intermediate, it is essential for exploring new chemical spaces and developing potential pharmacologically active compounds. This compound is provided with high purity and is intended for laboratory research purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[4-(3-formyl-2,5-dimethylpyrrol-1-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-10-8-13(9-18)11(2)17(10)15-6-4-14(5-7-15)16-12(3)19/h4-9H,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRKQCGWJOLYKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)NC(=O)C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20982910
Record name N-[4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20982910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6436-03-9
Record name N-[4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20982910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Formylation Prior to Acetylation

In a modified pathway, formylation is performed on the intermediate 3 before nitro reduction. However, hydrogenation of the nitro group risks reducing the formyl moiety to a hydroxymethyl group, necessitating protective strategies.

Analytical Characterization and Quality Control

Critical Spectroscopic Data :

  • HRMS : m/z 256.30 ([M+H]⁺).

  • IR : Bands at 1685 cm⁻¹ (amide C=O) and 1690 cm⁻¹ (formyl C=O).

  • ¹H-NMR (CDCl₃) : δ 2.23 (s, 3H, CH₃), 2.36 (s, 3H, CH₃), 9.80 (s, 1H, CHO).

Purity Assessment :

  • HPLC : >98% purity using C18 column (MeCN/H₂O gradient).

Industrial-Scale Considerations

Challenges :

  • Formylation Selectivity : Competing reactions at C-4 require precise stoichiometry.

  • Cost-Efficiency : POCl₃ and DMF are hazardous; greener alternatives (e.g., ionic liquids) are under exploration.

Process Optimization :

  • Batch Reactors : Ensure uniform mixing to prevent side reactions.

  • Waste Management : Neutralization of POCl₃ with aqueous NaHCO₃ is critical .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used but typically involve the replacement of the acetamide group.

Scientific Research Applications

N-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The formyl group can form hydrogen bonds with biological molecules, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The target compound is compared below with structurally related acetamide derivatives:

Pyrrole-Based Analogs
  • Alo racetam (N-[2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)ethyl]acetamide) : Structural Difference: Replaces the phenyl linker with an ethyl group.
Pyrazole and Pyrrolidinone Derivatives
  • Compound I (2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide) : Structural Features: Contains a pyrazole ring with dichlorophenyl and methyl substituents. Key Differences: The pyrazole core introduces a 6-membered lactam ring, contrasting with the 5-membered pyrrole in the target. Crystallography: Exhibits R₂²(10) hydrogen-bonded dimers, a motif common in amides .
  • Pyrrolidinone Derivatives (Compounds 13–15) : Core Structure: 5-Oxopyrrolidine (pyrrolidinone) instead of pyrrole. Substituents: Variants include hydrazide, pyrazole, and acetyl groups. Synthesis: Prepared via condensation reactions with hydrazides or diketones, differing from the target’s likely synthetic route.
Sulfonamide-Modified Acetamides
  • N-(4-(Piperazinylsulfonyl)phenyl)acetamide (Compound 35) :
    • Functional Groups : Incorporates a piperazinyl sulfonyl group.
    • Bioactivity : Demonstrates analgesic activity comparable to paracetamol, suggesting the sulfonamide moiety enhances CNS penetration .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (K) Key Substituents
Target Compound C₁₅H₁₆N₂O₂ 272.31 Not Reported 3-Formyl-2,5-dimethylpyrrole
Alo racetam C₁₁H₁₆N₂O₂ 208.26 Not Reported Ethyl-linked pyrrole
Compound I C₁₉H₁₇Cl₂N₃O₂ 406.26 473–475 Dichlorophenyl, pyrazole
N-(4-(Piperazinylsulfonyl)phenyl)acetamide C₁₂H₁₇N₃O₃S 307.35 Not Reported Piperazinyl sulfonyl

Key Observations :

  • The target’s formyl group may lower melting points compared to methyl or halogenated analogs due to reduced symmetry.

Biological Activity

N-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide, with the chemical formula C15H16N2O2 and CAS number 6436-03-9, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a formyl group and a phenyl ring with an acetamide group. The unique structure contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC15H16N2O2
Molecular Weight256.30 g/mol
CAS Number6436-03-9
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzymatic activity.
  • Receptor Modulation : The acetamide group may enhance binding affinity to specific receptors, modulating their function.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy in inhibiting tumor cell proliferation in various cancer cell lines.

Table 2: Anticancer Activity of Pyrrole Derivatives

CompoundCell LineIC50 (µM)
This compoundA549 (Lung)12.5
Similar Pyrrole DerivativeMCF7 (Breast)8.0
Similar Pyrrole DerivativeHeLa (Cervical)10.0

These findings suggest that the compound may serve as a promising lead for further development in anticancer therapies.

Structure-Activity Relationship (SAR)

The SAR analysis of this compound indicates that the presence of both the formyl and acetamide groups is crucial for its biological activity. Variations in substitution patterns on the pyrrole ring significantly influence its reactivity and potency against biological targets.

Comparison with Related Compounds

Comparative studies with similar compounds highlight the importance of specific functional groups:

CompoundKey DifferencesBiological Activity
N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamideLacks formyl groupLower activity
N-[4-(3-formyl-1H-pyrrol-1-yl)phenyl]acetamideLacks 2,5-dimethyl substitutionReduced stability

Research Applications

This compound has potential applications in:

  • Medicinal Chemistry : As a building block for synthesizing biologically active compounds.
  • Materials Science : Investigated for use in organic electronics and conductive polymers.
  • Biological Studies : Used to explore interactions with enzymes and receptors.

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